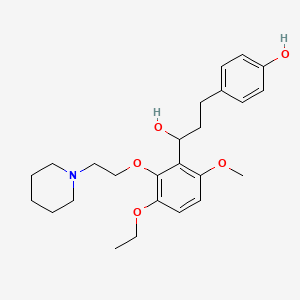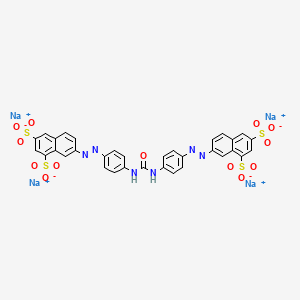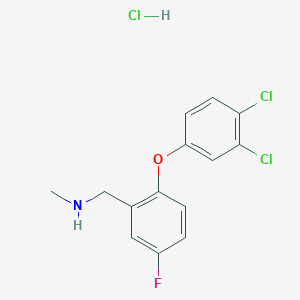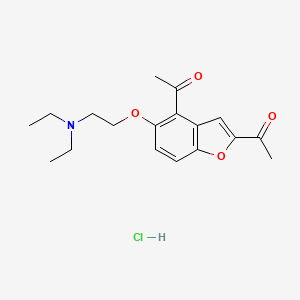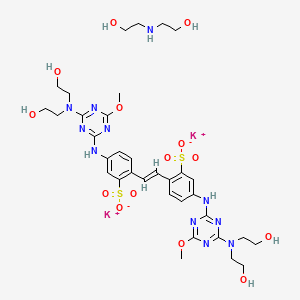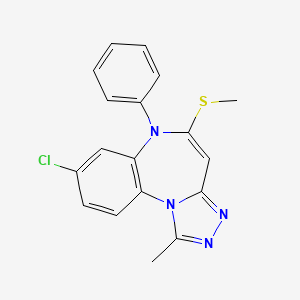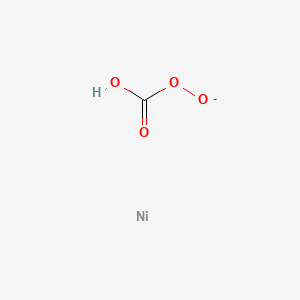
Nickel hydroxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel hydroxycarbonate, with the chemical formula Ni₃(CO₃)(OH)₄·3H₂O, is an inorganic compound that appears as a green crystalline solid. It is primarily used in the production of nickel catalysts, pigments, and as a precursor for other nickel compounds. This compound is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel hydroxycarbonate can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. One common method involves the reaction of nickel sulfate heptahydrate (NiSO₄·7H₂O) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous precipitation process. This involves the controlled addition of nickel sulfate and sodium carbonate solutions into a reactor, where the temperature and pH are carefully monitored. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Nickel hydroxycarbonate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: It can be reduced to metallic nickel (Ni) using hydrogen gas (H₂) at high temperatures.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 400-600°C.
Substitution: Reaction with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.
Major Products Formed:
Decomposition: Nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: Metallic nickel (Ni) and water (H₂O).
Substitution: Nickel chloride (NiCl₂) or nickel sulfate (NiSO₄) and carbon dioxide (CO₂).
Scientific Research Applications
Nickel hydroxycarbonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the preparation of nickel-based catalysts, which are essential in hydrogenation and other chemical reactions.
Pigments: It is used in the production of green pigments for ceramics and glass.
Battery Materials: Research has shown its potential use in the development of nickel-based battery materials.
Environmental Applications: It is used in the removal of heavy metals from wastewater through adsorption processes.
Mechanism of Action
The mechanism by which nickel hydroxycarbonate exerts its effects is primarily through its ability to release nickel ions (Ni²⁺) in solution. These ions can interact with various molecular targets and pathways, including:
Catalytic Sites: Nickel ions can act as active sites in catalytic reactions, facilitating the conversion of reactants to products.
Adsorption Sites: In environmental applications, nickel ions can adsorb onto contaminants, aiding in their removal from water.
Comparison with Similar Compounds
Nickel hydroxycarbonate can be compared with other nickel compounds, such as nickel hydroxide (Ni(OH)₂) and nickel carbonate (NiCO₃). While all these compounds contain nickel, they differ in their chemical properties and applications:
Nickel Hydroxide (Ni(OH)₂): Primarily used in battery applications and as a precursor for nickel catalysts.
Nickel Carbonate (NiCO₃): Used in the production of nickel catalysts and pigments, similar to this compound, but with different reactivity and stability.
This compound stands out due to its unique combination of properties, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
12122-15-5 |
|---|---|
Molecular Formula |
CHNiO4- |
Molecular Weight |
135.71 g/mol |
IUPAC Name |
nickel;oxido hydrogen carbonate |
InChI |
InChI=1S/CH2O4.Ni/c2-1(3)5-4;/h4H,(H,2,3);/p-1 |
InChI Key |
LYSDEYHXZISRAX-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(O)O[O-].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


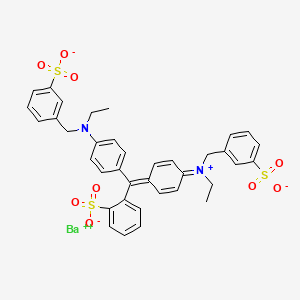
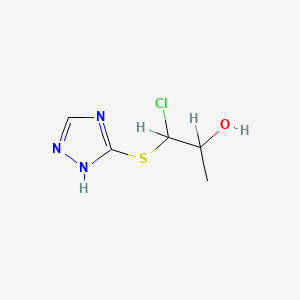
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)

